molecular formula C4H10ClNO2S B577275 L-Cysteine, S-methyl-, hydrochloride CAS No. 13331-74-3

L-Cysteine, S-methyl-, hydrochloride

Cat. No.: B577275
CAS No.: 13331-74-3
M. Wt: 171.639
InChI Key: JFNYIBJHUZRRSK-DFWYDOINSA-N
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Description

L-Cysteine, S-methyl-, hydrochloride is a derivative of the amino acid L-cysteine. It is a compound that features a methyl group attached to the sulfur atom of cysteine, and it is often used in its hydrochloride form to enhance its stability and solubility. This compound is known for its various applications in the fields of chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

L-Cysteine, S-methyl-, hydrochloride, also known as (2R)-2-amino-3-methylsulfanylpropanoic acid;hydrochloride, is a derivative of the amino acid cysteine . The primary targets of this compound are enzymes and proteins that contain cysteine residues. The thiol side chain in cysteine often participates in enzymatic reactions as a nucleophile .

Mode of Action

The compound can undergo redox reactions, exhibiting antioxidant properties . It is typically expressed in the tripeptide glutathione, which occurs in humans as well as other organisms . It serves as a major precursor for the synthesis of glutathione .

Biochemical Pathways

This compound participates in various biochemical pathways. It is synthesized in the human body when there is sufficient methionine available . The sulfur in the compound is derived from methionine, which is converted to homocysteine through the intermediate S-adenosylmethionine . Cystathionine beta-synthase then combines homocysteine and serine to form the asymmetrical thioether cystathionine . The enzyme cystathionine gamma-lyase converts the cystathionine into cysteine and alpha-ketobutyrate .

Pharmacokinetics

It is known that cysteine, a related compound, is rapidly absorbed after oral administration . Significant first-pass metabolism by the small intestine and liver results in the incorporation of cysteine into protein peptide chains and the formation of a variety of metabolites .

Result of Action

The action of this compound results in various molecular and cellular effects. It plays a crucial role in the formation of proteins by establishing disulfide bridges, a type of covalent bond that plays a fundamental role in the folding and stabilization of the tertiary structure of the proteins, thereby supporting their biological activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the application of L-Cysteine Hydrochloride has been shown to delay the ripening of harvested tomato fruit by modulating the redox balance and suppressing the expression of ripening-related genes . This suggests that the compound’s action can be influenced by factors such as temperature, light, and the presence of other compounds.

Biochemical Analysis

Biochemical Properties

L-Cysteine, S-methyl-, hydrochloride is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it has been shown to function in a novel antioxidative system in Escherichia coli . The nature of these interactions is often through the thiol group present in the compound, which can form disulfide bonds, contributing to the stability and function of proteins .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to function in a novel antioxidative system in Escherichia coli, indicating its role in cellular redox reactions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels . Detailed studies on the specific metabolic pathways involving this compound are currently limited.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Cysteine, S-methyl-, hydrochloride can be synthesized through several methods. One common approach involves the methylation of L-cysteine using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, and the product is then converted to its hydrochloride form by treatment with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors where the methylation reaction is carried out under controlled conditions. The process is optimized for high yield and purity, and the final product is purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

L-Cysteine, S-methyl-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

L-Cysteine, S-methyl-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of peptides and other complex molecules.

    Biology: Studied for its role in protein structure and function, as well as its involvement in redox reactions.

    Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and its role in detoxification processes.

    Industry: Utilized in the production of pharmaceuticals, cosmetics, and food additives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Cysteine, S-methyl-, hydrochloride is unique due to its enhanced solubility and stability provided by the hydrochloride form. This makes it particularly useful in various applications where these properties are advantageous .

Properties

IUPAC Name

(2R)-2-amino-3-methylsulfanylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S.ClH/c1-8-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNYIBJHUZRRSK-DFWYDOINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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